N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine

CAS No.: 69875-83-8

Cat. No.: VC2164000

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69875-83-8 |

|---|---|

| Molecular Formula | C21H21NO |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine |

| Standard InChI | InChI=1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |

| Standard InChI Key | UDWWEWUMDPELDN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Structural Identification

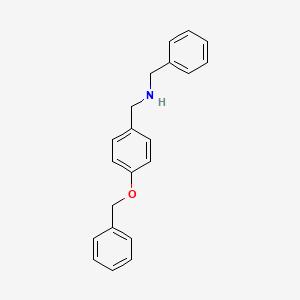

N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine is an aromatic amine with the molecular formula C₂₁H₂₁NO and a molecular weight of 303.4 g/mol. The structure features three key components: a benzyl group, a benzyloxy substituent, and a phenyl ring, arranged in a specific configuration that determines its chemical behavior. The compound is registered with CAS number 69875-83-8, which serves as its unique identifier in chemical databases and literature.

The compound's IUPAC nomenclature identifies it as 1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine, though it is more commonly referred to by its simplified name. The structural arrangement consists of a central phenyl ring substituted with a benzyloxy group at the para position, connected to a benzylamine moiety.

Physical and Chemical Characteristics

The physical state of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine at room temperature is typically a solid, consistent with many aromatic amines of similar molecular weight. Its physical properties are largely influenced by the presence of both hydrophobic aromatic rings and the slightly polar amine functional group.

Table 1.1: Key Physical and Chemical Properties of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO | Contains carbon, hydrogen, nitrogen, and oxygen |

| Molecular Weight | 303.4 g/mol | Calculated based on atomic weights |

| CAS Number | 69875-83-8 | Registry identifier for chemical substances |

| Appearance | Solid | At standard temperature and pressure |

| Functional Groups | Amine, ether | Secondary amine and ether linkage |

| Solubility | Limited in water, soluble in organic solvents | Due to its predominantly hydrophobic nature |

The compound contains an ether linkage (the benzyloxy group) which contributes to its polarity, while the presence of three aromatic rings (two benzyl groups and a phenyl ring) contributes to its lipophilicity. This balance between polar and non-polar components influences its solubility characteristics, making it moderately soluble in organic solvents but less soluble in aqueous media.

Synthesis Methodologies

Industrial Production Considerations

For industrial-scale production of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine, several factors must be considered to optimize yield, purity, and cost-effectiveness. The synthesis is typically optimized using continuous flow reactors and automated systems that enhance efficiency while minimizing byproduct formation.

Key considerations for industrial production include:

-

Temperature and pressure control: Precise regulation of reaction conditions to maximize yield

-

Solvent selection: Choosing appropriate solvents for each synthetic step based on solubility, safety, and environmental impact

-

Catalyst optimization: Selecting catalysts that enhance reaction rates while maintaining selectivity

-

Purification methods: Implementing efficient isolation and purification techniques to ensure product quality

In industrial settings, the synthesis of aromatic amines like N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine often employs continuous-flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes.

Chemical Reactivity and Behavior

Reaction Profile

The reactivity of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine is largely determined by its functional groups. The secondary amine group serves as a nucleophilic center, capable of participating in various reactions typical of amines, including acylation, alkylation, and condensation reactions.

The benzyloxy group, functioning as an ether linkage, is relatively stable under most conditions but can undergo cleavage under strongly acidic conditions or in the presence of certain nucleophiles. This property can be exploited in synthetic transformations where controlled deprotection is desired.

The aromatic rings in the structure provide sites for electrophilic aromatic substitution reactions, though these typically require harsh conditions due to the moderate deactivating effect of the amine and ether functionalities. Additionally, the benzylic positions adjacent to both the amine and ether oxygen are susceptible to oxidation and radical-mediated reactions.

Stability and Degradation Pathways

N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine exhibits moderate stability under normal storage conditions but may undergo degradation through several pathways:

-

Oxidative degradation at the benzylic positions

-

Hydrolysis of the ether linkage under acidic conditions

-

Photo-oxidation when exposed to UV light, particularly in solution

-

Thermal decomposition at elevated temperatures

To maximize stability, the compound should ideally be stored in a cool, dry environment, protected from light, and in an inert atmosphere when long-term storage is required. These precautions help minimize degradation and maintain the compound's integrity for research and application purposes.

Applications and Research Significance

Materials Science Applications

Beyond pharmaceutical applications, compounds containing benzyloxy and benzylamine moieties have found utility in materials science, particularly in polymer chemistry and surface modification technologies. These applications leverage the compound's structural features for various functional purposes:

-

Polymer crosslinking agents: The amine functionality can participate in polymerization reactions

-

Surface modifiers: The aromatic rings can promote adhesion to certain surfaces through π-stacking interactions

-

Molecular scaffolds: The rigid aromatic structure provides a stable framework for building more complex materials

The combination of hydrophobic aromatic regions with a polar amine group creates amphiphilic properties that can be exploited in applications requiring controlled surface interactions, such as coatings, adhesives, and specialized polymers.

Table 4.1: Potential Applications of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine

| Field | Potential Applications | Relevant Properties |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, Receptor modulators | Structural flexibility, Lipophilicity |

| Drug Development | Pharmacokinetic modifiers | Influence on metabolic stability |

| Polymer Science | Crosslinking agents, Chain transfer agents | Reactive amine group |

| Materials Science | Surface modifiers, Adhesion promoters | Amphiphilic character |

| Organic Synthesis | Building blocks for complex molecules | Functional group versatility |

Research Methods and Analytical Techniques

Characterization Methods

Comprehensive characterization of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine typically employs a range of analytical techniques to confirm its identity, purity, and structural features. These methods provide complementary information about different aspects of the compound:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with ¹H-NMR revealing the proton environments and ¹³C-NMR confirming the carbon framework. Key diagnostic signals include those from the methylene groups adjacent to the nitrogen atom and oxygen atom, as well as the complex aromatic region containing multiple phenyl rings.

Mass spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns that support structural assignment. For N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine, characteristic fragments would include those resulting from cleavage adjacent to the nitrogen and oxygen atoms.

Infrared (IR) spectroscopy can identify functional groups, with characteristic stretching frequencies for the C-N, C-O, and aromatic C-H bonds. The absence of a C=O stretch helps differentiate this compound from potential synthetic precursors or degradation products.

Elemental analysis provides confirmation of the elemental composition, with the theoretical values for C, H, N, and O serving as reference points. Acceptable ranges typically allow for ±0.4% deviation from theoretical values for each element.

Table 5.1: Typical Analytical Parameters for N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine

| Analytical Technique | Key Parameters | Expected Results |

|---|---|---|

| ¹H-NMR | Chemical shifts | Benzylic protons (≈4.5 ppm), Aromatic protons (≈7.0-7.5 ppm) |

| ¹³C-NMR | Carbon resonances | Aromatic carbons (≈120-140 ppm), Benzylic carbons (≈40-70 ppm) |

| MS | m/z value | Molecular ion at m/z 303 |

| HPLC | Retention time | System-dependent (typically 10-15 min on C18) |

| IR | Key bands | N-H stretch (≈3300 cm⁻¹), C-O stretch (≈1250 cm⁻¹) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume